molecular formula C13H10FNO2 B2632058 (4-Fluorophenyl) 2-aminobenzoate CAS No. 680185-85-7

(4-Fluorophenyl) 2-aminobenzoate

Cat. No.: B2632058
CAS No.: 680185-85-7
M. Wt: 231.226
InChI Key: VANOTGWIYRCGOT-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) 2-aminobenzoate is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzoic acid, where the 2-amino group is substituted with a 4-fluorophenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl) 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 4-fluorophenol. One common method includes the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl) 2-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl) 2-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl) 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active 2-aminobenzoic acid, which can then interact with various biological pathways.

Comparison with Similar Compounds

    Benzocaine: A local anesthetic with a similar ester structure.

    Procaine: Another local anesthetic with a similar amino ester structure.

    Tetracaine: A more potent local anesthetic with a similar structure.

Uniqueness: (4-Fluorophenyl) 2-aminobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-fluorophenyl) 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANOTGWIYRCGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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